molecular formula C7H2Cl2N2O2S B8645863 2,6-Dichloro-4-nitrophenyl isothiocyanate CAS No. 22133-98-8

2,6-Dichloro-4-nitrophenyl isothiocyanate

Cat. No.: B8645863
CAS No.: 22133-98-8
M. Wt: 249.07 g/mol
InChI Key: ARLQFLWEKBDYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-nitrophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H2Cl2N2O2S and its molecular weight is 249.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

22133-98-8

Molecular Formula

C7H2Cl2N2O2S

Molecular Weight

249.07 g/mol

IUPAC Name

1,3-dichloro-2-isothiocyanato-5-nitrobenzene

InChI

InChI=1S/C7H2Cl2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H

InChI Key

ARLQFLWEKBDYGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=S)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12-L, 3-neck, round bottom flask equipped with a mechanical stirrer, a thermometer and a condenser connected to a 6-L water trap was charged sequentially with 2,6-dichloro-4-nitroaniline (500 g, 2.42 mol), toluene (5 L), thiophosgene (500 g, 4.35 mol), and dimethylformamide (5 mL, 0.065 mol). The mixture was heated to reflux over 1 hour and maintained at reflux for 4 hours. The black solution obtained was cooled over 15 hours to 23° C. The solvent was removed by rotary evaporation and the residual black oil was triturated with hexane (2 L), causing crystallization. After chilling for an hour, the rust-colored solid was collected by filtration, washed with hexane (1 L), and dried in the air at ambient temperature to a constant weight of 437 g (73%) of (1). (This material was of adequate purity to be used in the subsequent reaction; however, (1) can also be recrystallized in high yield from hexane.) The hexane filtrate was evaporated and the residue was dried under high vacuum for 15 hours, causing partial crystallization. The material was triturated with hexane (1 L) and collected by filtration. Recrystallization from hexane provided a second crop of (1) weighing 88.5 g. The total yield was 525.5 g (87%).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-L
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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500 g
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 L
Type
solvent
Reaction Step Four

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